molecular formula C18H18ClN3O3 B2564442 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea CAS No. 954710-44-2

1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea

Cat. No.: B2564442
CAS No.: 954710-44-2
M. Wt: 359.81
InChI Key: FGFMMZCTACKDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea is a synthetic urea derivative characterized by a central oxazolidinone scaffold substituted with a 3-chlorophenyl group at position 3 and a methylene-linked urea moiety attached to an m-tolyl (3-methylphenyl) group. The 3-chlorophenyl substituent enhances lipophilicity and may influence binding interactions, while the m-tolyl group contributes steric and electronic effects.

Properties

IUPAC Name

1-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-12-4-2-6-14(8-12)21-17(23)20-10-16-11-22(18(24)25-16)15-7-3-5-13(19)9-15/h2-9,16H,10-11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFMMZCTACKDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting 3-chlorophenyl isocyanate with an appropriate amino alcohol under controlled conditions to form the oxazolidinone intermediate.

    Urea Formation: The oxazolidinone intermediate is then reacted with m-tolyl isocyanate to form the final urea compound. This step often requires the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea is investigated for its potential as a pharmaceutical agent. Its structural features may impart biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea exerts its effects depends on its application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazolidinone ring and urea moiety are key structural elements that can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of aryl urea derivatives with heterocyclic cores. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Core Structure Substituents Yield (%) ESI-MS [M+H]+ (m/z) Key Features
1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea (Target) Oxazolidinone 3-Chlorophenyl, m-tolyl - - Oxazolidinone core; balanced lipophilicity; potential for CNS penetration
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) Thiazole-piperazine 3-Chlorophenyl, hydrazinyl-piperazine 85.1 500.2 Thiazole-piperazine hybrid; high solubility due to polar hydrazinyl group
1-(3,5-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b) Thiazole-piperazine 3,5-Dichlorophenyl, hydrazinyl-piperazine 83.7 534.2 Enhanced halogenation for stronger hydrophobic interactions
1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11o) Thiazole-piperazine 3-Chloro-4-(trifluoromethyl)phenyl, hydrazinyl-piperazine 87.34 568.2 Trifluoromethyl group improves metabolic stability and electronegativity
1-(3-Chloro-5-methoxyphenyl)-3-(2-hydroxymethylphenyl)urea Simple urea 3-Chloro-5-methoxyphenyl, 2-hydroxymethylphenyl - - Methoxy and hydroxymethyl groups enhance hydrogen-bonding capacity

Key Observations:

Core Heterocycle: The oxazolidinone core in the target compound distinguishes it from thiazole-piperazine hybrids (e.g., 11f, 11b) . Oxazolidinones are known for their conformational stability, which may enhance target binding compared to more flexible thiazole-piperazine systems.

Substituent Effects :

  • The 3-chlorophenyl group in the target compound is shared with 11f and 11o , but the absence of additional halogens or trifluoromethyl groups (as in 11b and 11o) reduces steric bulk and may lower binding affinity in hydrophobic pockets.
  • The m-tolyl group introduces moderate steric hindrance compared to the polar hydrazinyl-piperazine substituents in 11f, which likely improve solubility but reduce membrane permeability .

Physicochemical Properties: Thiazole-piperazine derivatives (e.g., 11f, 11b) exhibit higher molecular weights (500–568 Da) due to extended substituents, whereas the target compound’s simpler structure may favor better bioavailability.

Biological Activity

1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological assays, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an oxazolidinone ring, a chlorophenyl group, and a urea moiety. It has the following chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H17ClN2O3
Molecular Weight344.8 g/mol
CAS Number954701-96-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Oxazolidinone Ring : Reacting 3-chlorophenyl isocyanate with an amino alcohol.
  • Urea Formation : The oxazolidinone derivative is then reacted with m-tolyl isocyanate to yield the final product.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound. It exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (μM)
EKVX (Lung Cancer)15.9
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian Cancer)25.9
PC-3 (Prostate Cancer)28.7

The compound demonstrates a broad spectrum of activity, suggesting its potential as a lead compound for further development in cancer therapy .

The mechanism underlying the biological activity of this compound is thought to involve inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit GSK-3β activity, which plays a crucial role in various signaling pathways associated with cancer progression .

Antibacterial Activity

In addition to its antitumor properties, this compound has also been investigated for antibacterial effects. Preliminary results indicate that it exhibits potent activity against several pathogenic bacteria, with minimum inhibitory concentrations (MIC) in the range of 0.03–0.12 μg/mL against strains like Staphylococcus aureus and Streptococcus pyogenes.

Case Studies

A series of case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : In vivo studies demonstrated significant tumor reduction in mice treated with the compound compared to controls.
  • Combination Therapy : When used in combination with standard chemotherapeutic agents, it showed enhanced efficacy, indicating potential for synergistic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.